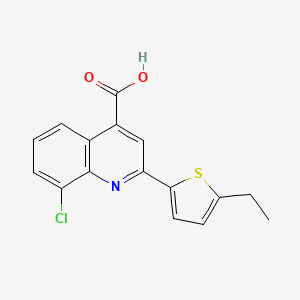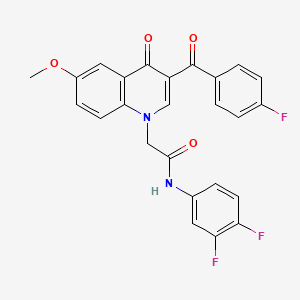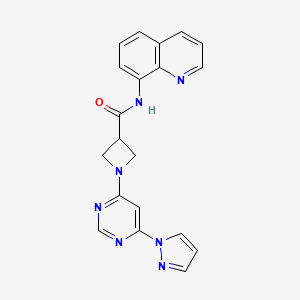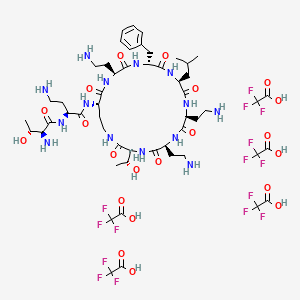![molecular formula C17H17FN2O2S2 B2721170 2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine CAS No. 866153-34-6](/img/structure/B2721170.png)
2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine is a complex organic compound known for its unique structure and wide range of applications in scientific research. This compound has gained attention due to its potential uses in various fields, including chemistry, biology, and medicine. Its structure features a tetrahydropyrimidine core substituted with benzylsulfanyl and 4-fluorophenylsulfonyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine involves several key steps. One common method starts with the reaction of benzylsulfanylamine with an appropriate tetrahydropyrimidine precursor. This is followed by the introduction of the 4-fluorophenylsulfonyl group through a sulfonylation reaction. The conditions for these reactions often involve the use of strong bases or acids, appropriate solvents (e.g., dichloromethane, toluene), and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable methods such as continuous flow synthesis. This technique can enhance the efficiency and consistency of the synthesis process, making it suitable for large-scale production. Optimization of reaction parameters, such as flow rates, concentrations, and temperatures, is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can modify the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactants used.
Common Reagents and Conditions
The chemical reactions of this compound typically involve reagents such as oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions, including solvent choice and temperature, are optimized based on the desired transformation.
Major Products Formed
The products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with different functional groups. These products can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures.
Scientific Research Applications
Chemistry
In chemistry, 2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow it to participate in diverse chemical transformations, making it valuable for developing new materials and compounds.
Biology
In biological research, this compound has potential applications in studying enzyme inhibition and protein interactions. Its structure allows it to bind to specific biological targets, making it useful for probing biological pathways and understanding molecular mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate biological targets suggests it could be a candidate for drug development, particularly in areas such as cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound can be utilized in the development of novel materials and coatings due to its chemical reactivity and stability. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The benzylsulfanyl and 4-fluorophenylsulfonyl groups play a crucial role in its binding affinity and specificity. By engaging with these targets, the compound can modulate biochemical pathways, leading to various biological effects. Detailed studies using techniques like X-ray crystallography and molecular docking can provide insights into these interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with tetrahydropyrimidine cores substituted with different functional groups. Some examples are:
2-(Benzylsulfanyl)-1-[(4-chlorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine
2-(Benzylsulfanyl)-1-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine
Highlighting Uniqueness
What sets 2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine apart is the presence of the 4-fluorophenylsulfonyl group, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, potentially leading to unique applications and effects compared to its analogues.
That's the low-down on this compound. What else can I delve into for you?
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-fluorophenyl)sulfonyl-5,6-dihydro-4H-pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S2/c18-15-7-9-16(10-8-15)24(21,22)20-12-4-11-19-17(20)23-13-14-5-2-1-3-6-14/h1-3,5-10H,4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJUSSMBJFDJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2721089.png)

![N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2721092.png)
![N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2721094.png)
![(1R,5R)-3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2721095.png)

![N-(2,6-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2721101.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2721102.png)


![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2721107.png)

![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2721109.png)
